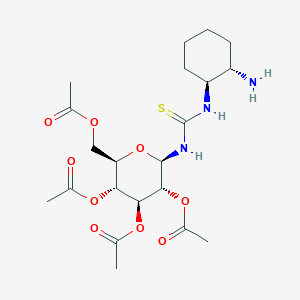
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound It features a tetrahydropyran ring, multiple acetoxy groups, and a thioureido functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of acetoxy groups through esterification reactions. The thioureido group can be introduced via a reaction between an isothiocyanate and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the acetoxy groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions might occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s thioureido group might interact with biological macromolecules, potentially serving as a probe or inhibitor in enzymatic studies.
Medicine
Medicinally, the compound could be explored for its potential therapeutic properties. The presence of an aminocyclohexyl group suggests possible activity as a pharmaceutical agent, perhaps in targeting specific receptors or enzymes.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action for (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioureido group could form hydrogen bonds or covalent interactions with target proteins, influencing their function.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)ureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a ureido group instead of a thioureido group.
Uniqueness
The unique combination of acetoxy, aminocyclohexyl, and thioureido groups in (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate distinguishes it from similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H33N3O9S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-aminocyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)/t14-,15-,16+,17+,18-,19+,20+/m0/s1 |
InChIキー |
JSUQXDLAAYLMNS-APPYSEGRSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


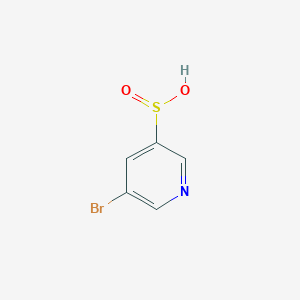
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
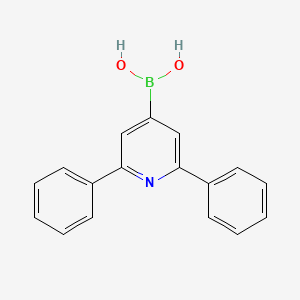
![1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B12963664.png)
![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)

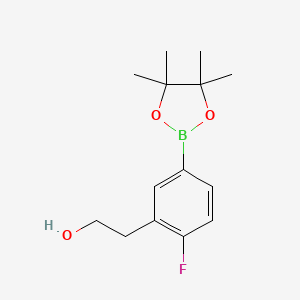
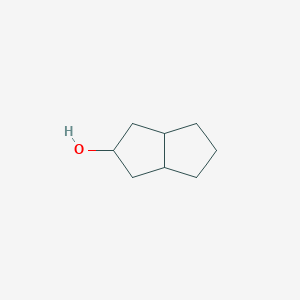
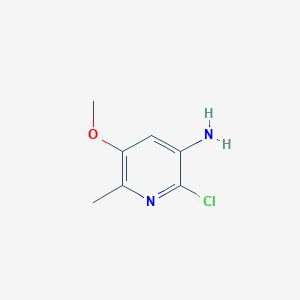

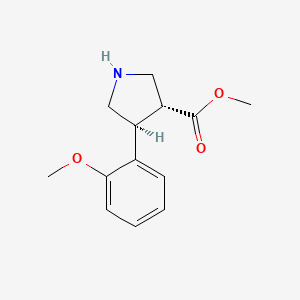
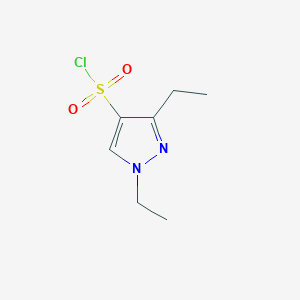
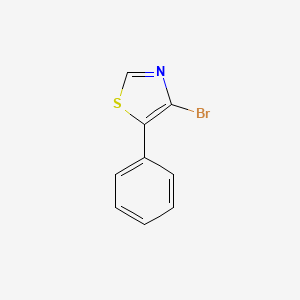
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
